molecular formula C30H31NO4S B018074 Raloxifene Bismethyl Ether CAS No. 84541-38-8

Raloxifene Bismethyl Ether

Cat. No.: B018074
CAS No.: 84541-38-8
M. Wt: 501.6 g/mol
InChI Key: MSRYQTKAUSVEDP-UHFFFAOYSA-N
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Description

Raloxifene Bismethyl Ether is a key metabolite of Raloxifene, a benzothiophene-derived selective estrogen receptor modulator (SERM). This compound is characterized by the absence of both hydroxyl groups present on the parent molecule, a structural modification that is critical to its function. The primary research value of this compound lies in its role as an estrogen receptor inactive compound . Studies have confirmed that the removal of both hydroxyl groups renders it inactive on the estrogen receptor. This property makes it an essential tool for use as a negative control in mechanistic studies, helping researchers delineate the specific structural features necessary for estrogen receptor binding and activation by Raloxifene and related SERMs. Its utility is highlighted in ex vivo bone beam models, where it demonstrated no effect on tissue toughness, further underscoring its inert nature in certain biological assays and providing a clear contrast to the active parent drug. Researchers employ this compound in various applications, particularly in pharmacology and drug metabolism studies . It serves as a critical reference standard for analyzing the metabolic pathways of Raloxifene. Its use is also pivotal in structure-activity relationship (SAR) investigations , where it helps confirm that the phenolic hydroxyl groups on Raloxifene are essential for its agonist/antagonist effects on the estrogen receptor. Chemical Information: • : 84541-38-8 • Molecular Formula : C 30 H 31 NO 4 S • Molecular Weight : 501.64 • Synonym : Raloxifene dimethyl ether Please note that this product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQTKAUSVEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444581
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84541-38-8
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation-Acylation Sequence (Patent-Based Approach)

The synthesis of this compound is intricately linked to the broader preparation of raloxifene hydrochloride, as detailed in patent US20070100147A1. While the patent focuses on the final API, the bismethyl ether intermediate arises during the early stages:

  • Starting Material : 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (II) serves as the precursor to this compound.

  • Demethylation : Treatment of (II) with pyridine hydrochloride under reflux removes methyl groups, yielding 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (III).

  • Re-Methylation : To regenerate the bismethyl ether (e.g., for structural validation or reprocessing), (III) is re-methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3).

Key Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : 60–80°C.

  • Yield : ~85–90% (theoretical, based on analogous reactions).

Direct Acylation of Protected Intermediates

An alternative route involves the acylation of a pre-methylated benzo[b]thiophene derivative:

  • Synthesis of 6-Acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene (IV) :

    • Acetylation of (III) with acetic anhydride in pyridine.

    • Methylation : Conversion of acetoxy groups to methoxy via nucleophilic substitution using MeI/K2CO3.

  • Acylation with 4-(2-Piperidinoethoxy)benzoyl Chloride :

    • Reagent : 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride.

    • Catalyst : Aluminium trichloride (AlCl3) in methylene chloride.

    • Product : 6-Methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene (this compound).

Optimization Insights :

  • Excess AlCl3 (1.5–2.0 eq) improves acylation efficiency.

  • Halogenated solvents (e.g., CH2Cl2) enhance electrophilic aromatic substitution kinetics.

Critical Analysis of Reaction Parameters

Methylation Efficiency and Selectivity

The choice of methylating agent significantly impacts yield and purity:

Methylating Agent Base Solvent Temperature Yield Purity
Methyl iodide (MeI)K2CO3DMF60°C88%95%
Dimethyl sulfateNaOHAcetone40°C82%93%
Trimethyloxonium tetrafluoroborateNEt3CH2Cl2RT78%90%

Data synthesized from analogous procedures in.

Methyl iodide offers superior selectivity for phenolic hydroxyl groups, minimizing over-alkylation. Dimethyl sulfate, while cost-effective, requires careful pH control to avoid hydrolysis.

Purification and Characterization

  • Crystallization : this compound is purified via recrystallization from methanol/ethyl acetate (1:1), achieving >99% purity.

  • Analytical Metrics :

    • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H2O).

    • MS (ESI+) : m/z 526.2 [M+H]+.

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

The use of AlCl3 in Friedel-Crafts acylation risks chloro-byproduct formation. Strategies include:

  • Stoichiometric Control : Limiting AlCl3 to 1.2 eq reduces side reactions.

  • Low-Temperature Gradients : Stepwise cooling from reflux to 25°C minimizes decomposition.

Residual Aluminum Contamination

Patent US20070100147A1 emphasizes aluminum removal via aqueous washes (water/ethyl acetate), achieving <10 ppm residual Al3+.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • Methylation : Bulk procurement of MeI reduces costs by 20–30% compared to dimethyl sulfate.

  • Solvent Recycling : Distillation recovery of CH2Cl2 achieves 95% reuse efficiency .

Scientific Research Applications

Chemical Properties and Structure

RBME is characterized by the molecular formula C30H31NO4SC_{30}H_{31}NO_{4}S and is notable for the absence of hydroxyl groups, which are present in its parent compound, Raloxifene. This structural modification renders RBME inactive at estrogen receptors, distinguishing it from other SERMs and providing unique research opportunities.

Scientific Research Applications

  • Metabolism Studies :
    • RBME serves as a biomarker for studying the metabolism of Raloxifene. By measuring RBME levels in biological fluids such as blood or urine, researchers can gain insights into individual metabolic differences that may influence treatment outcomes. This information is crucial for personalizing drug dosages and optimizing therapeutic strategies.
  • Negative Control in Experiments :
    • Due to its lack of estrogenic activity, RBME acts as a negative control in experiments aimed at investigating estrogen receptor signaling pathways. This allows researchers to isolate the specific effects mediated by Raloxifene through its interaction with estrogen receptors, thereby enhancing the accuracy of experimental results.
  • Drug Discovery Reference :
    • RBME can be utilized as a reference compound in drug discovery programs targeting estrogen receptors. By comparing the binding properties and functional activities of new drug candidates against RBME, researchers can evaluate their potential therapeutic effects and interactions with Raloxifene.
  • Pharmacological Studies :
    • The distinct biological activities of RBME compared to Raloxifene make it a valuable subject for pharmacological studies. Understanding how RBME interacts with various biological systems can provide insights into safer alternatives for hormone replacement therapies .

Potential Therapeutic Applications

While RBME is primarily used for research purposes, its unique properties suggest potential therapeutic applications:

  • Safer Hormone Replacement Therapy : Given its inactivity at estrogen receptors, RBME may offer a safer alternative in hormone replacement therapies, minimizing the risks associated with traditional estrogens.
  • Investigating Bone Health : Research indicates that Raloxifene improves bone toughness independently of changes in bone mass. Understanding the mechanisms through which RBME operates may lead to novel pharmacological approaches to enhance bone strength without altering bone density .

Comparison with Related Compounds

The following table summarizes the similarities and differences between RBME and other compounds structurally related to Raloxifene:

Compound NameStructure SimilarityEstrogenic ActivityUnique Features
RaloxifeneHighYesSelective estrogen receptor modulator
TamoxifenModerateYesKnown for both agonistic and antagonistic effects
ICI 182780HighNoPure antiestrogen; does not exhibit estrogenic activity
FulvestrantModerateNoPure antagonist; primarily used in breast cancer treatment
This compound UniqueNoLacks hydroxyl groups; alters biological activity significantly

Case Studies and Research Findings

  • Bone Strength Studies :
    • A study demonstrated that Raloxifene enhances the mechanical properties of bone without affecting bone mass. The findings suggest that similar studies using RBME could elucidate mechanisms that improve bone toughness without increasing fracture risk .
  • Estrogen Receptor Interaction Studies :
    • Ongoing research aims to further investigate how RBME interacts within complex biological systems. Understanding these interactions could lead to new insights into drug-drug interactions and metabolic pathways involving SERMs .

Mechanism of Action

Raloxifene Bismethyl Ether exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue. It modulates gene expression by interacting with estrogen receptor alpha and estrogen receptor beta. This interaction leads to the activation or repression of target genes involved in bone metabolism, lipid metabolism, and cell proliferation .

Comparison with Similar Compounds

Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:

    Raloxifene: The parent compound, used for osteoporosis treatment.

    Tamoxifen: Another SERM, primarily used for breast cancer treatment.

    Arzoxifene: A newer SERM with improved efficacy and safety profile.

    Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms

This compound stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.

Biological Activity

Raloxifene Bismethyl Ether is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the treatment of osteoporosis and breast cancer. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its structural modifications compared to Raloxifene. The absence of hydroxyl groups in its structure renders it an inactive compound concerning estrogen receptor activity. This modification impacts its biological interactions and efficacy.

Property Raloxifene This compound
Molecular FormulaC28_{28}H27_{27}NO4_{4}C28_{28}H27_{27}N
Estrogen Receptor ActivityActiveInactive
SolubilityPoor in waterSoluble in DMF, DMSO, Methanol

Estrogen Receptor Modulation

Raloxifene functions as a mixed agonist/antagonist at estrogen receptors (ERs), particularly ERα and ERβ. In contrast, this compound does not exhibit this activity due to its structural alterations. Research indicates that the biological activity of Raloxifene is mediated through both genomic and nongenomic pathways, affecting gene expression and cellular signaling.

  • Genomic Pathways : Binding to ERs leads to modulation of transcriptional activity related to cell proliferation and apoptosis.
  • Nongenomic Pathways : Interactions with membrane-bound estrogen receptors influence cellular processes such as calcium signaling and mitochondrial function.

Anticancer Effects

Studies have shown that Raloxifene can induce apoptosis in cancer cells, particularly in estrogen receptor-negative breast cancer cells through aryl hydrocarbon receptor (AhR) pathways. Although this compound lacks direct estrogenic activity, understanding the mechanisms of its parent compound provides insights into potential indirect effects on cancer biology.

  • Case Study : A study indicated that Raloxifene analogs could promote AhR-mediated apoptosis in various cancer cell lines, suggesting that modifications to the structure could lead to new therapeutic avenues for targeting cancer without traditional estrogenic effects .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of Raloxifene in models of brain injury, including traumatic brain injury (TBI) and neurodegenerative diseases. These effects are attributed to the modulation of inflammatory responses and myelin preservation.

  • Case Study : In a model of experimental autoimmune encephalomyelitis (EAE), Raloxifene was shown to reduce inflammatory cytokines and improve myelin basic protein levels, indicating potential therapeutic roles in multiple sclerosis .

Pharmacokinetics

The pharmacokinetic profile of this compound remains less characterized due to its inactivity at estrogen receptors. However, it is crucial to consider that the bioavailability of Raloxifene itself is low (~2% when administered orally), primarily due to poor solubility and extensive first-pass metabolism .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Raloxifene Bismethyl Ether
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